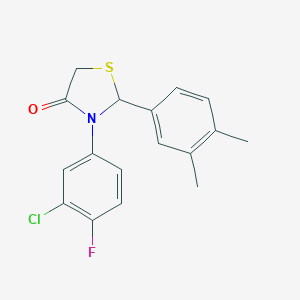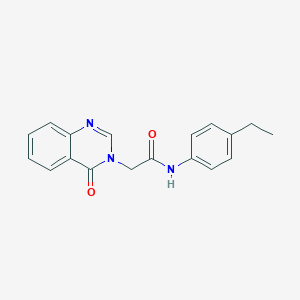
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide, also known as IPDMB, is a compound that has been of great interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. Studies have shown that N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide can inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle, as well as the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the process by which new blood vessels are formed. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have potent anticancer and antibacterial activity. However, there are also some limitations to its use. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are a number of future directions for research on N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide. One area of interest is the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production. Another area of interest is the study of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide’s potential as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide, which could lead to the development of new drugs with similar activity.
合成法
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been synthesized using various methods, including the reaction of 5-iodo-2-pyridylboronic acid with 3,4-dimethylbenzoyl chloride in the presence of a palladium catalyst, and the reaction of 5-iodo-2-pyridinecarboxylic acid with 3,4-dimethylbenzoyl chloride in the presence of a coupling reagent. The synthesis of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has also been studied for its potential as an antibacterial and antifungal agent, with promising results.
特性
分子式 |
C14H13IN2O |
|---|---|
分子量 |
352.17 g/mol |
IUPAC名 |
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C14H13IN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
InChIキー |
BMFGWQWKHLXDKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





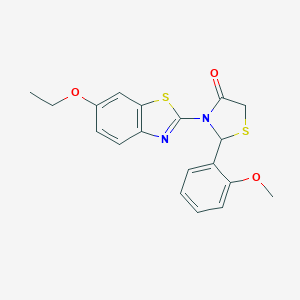
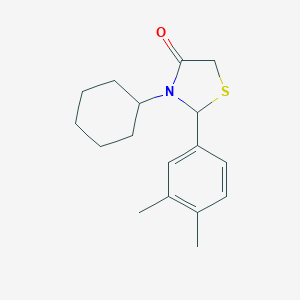
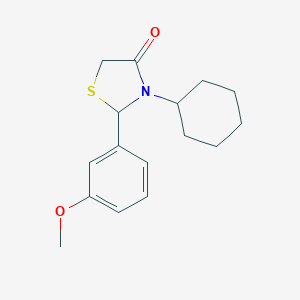
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
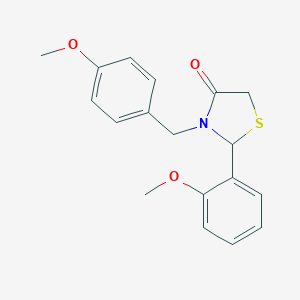
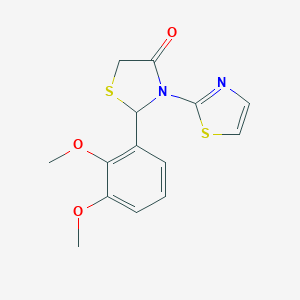
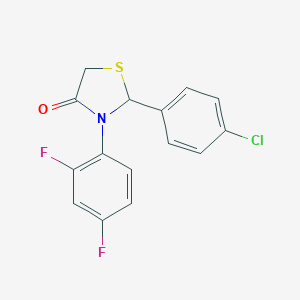

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
